molecular formula C12H16O2 B8555410 1-(2,3-Dihydro-3,3-dimethyl-5-benzofuranyl)ethanol

1-(2,3-Dihydro-3,3-dimethyl-5-benzofuranyl)ethanol

Cat. No. B8555410
M. Wt: 192.25 g/mol
InChI Key: DCXPCZKYKXATFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-3,3-dimethyl-5-benzofuranyl)ethanol is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydro-3,3-dimethyl-5-benzofuranyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydro-3,3-dimethyl-5-benzofuranyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanol

InChI

InChI=1S/C12H16O2/c1-8(13)9-4-5-11-10(6-9)12(2,3)7-14-11/h4-6,8,13H,7H2,1-3H3

InChI Key

DCXPCZKYKXATFX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC2(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-3,3-dimethyl-2,3-dihydro-benzofuran (example 1f) (3.50 g, 15.4 mmol) in dry THF (20 mL) at −78° C., under argon, was added dropwise n-BuLi (1.6 M in hexane, 23.1 mmol, 14.4 mL). The mixture was stirred for 2 hours then acetaldehyde (0.95 mL) was added and the mixture was slowly warmed up to room temperature and stirred overnight at room temperature. 1N HCl was added and the solution extracted with ethyl acetate and the organic extract was dried (MgSO4), filtered and evaporated to give 3.3 g of 1-(3,3-dimethyl-2,3-dihydro-benzofuran5-yl)-ethanol. 1H NMR (300 MHz; CDCl3): δ 1.35 (s, 6H), 1.49 (d, J=6.5 Hz, 3H), 4.24 (s, 2H), 4.86 (q, J=6.5 Hz, 1H), 6.75 (d, J=8.2 Hz, 3H), 7.10–7.15 (m, 2H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of the precursor ether (0.21 g. 0.9 mmol), Mg turnings (1.0 g 0.041 g at) and dry THF (2 mL) was heated (heat gun) under N2 until the mixture turned cloudy (ca 15 min). Dry THF (15 mL) was added to the mixture which was then heated to reflux. A solution of ether (42) (2.92 g, 12.9 mmol) in dry THF (25 mL) was added dropwise to the vigorously stirred mixture over a period of 0.75 hours. After vigorous stirring at reflux for 2.75 hours, another 0.25 g (0.010 g at) of Mg turnings were added. The new mixture was stirred at reflux for 0.75 hour and with no external heat for 0.5 hours. Upon cooling the mixture to -5° to -10° C. (ice-salt bath), a solution of freshly distilled acetaldehyde (2.0 g, 0.045 mol) in dry THF (20 mL) was added dropwise to the vigorously stirred mixture over a period of 0.7 hours. This reaction mixture was stirred in an ice-salt bath (-5° to -10° C.) for 1.5 hours, after which time a solution of acetaldehyde (0.9 g, 0.020 mol) in dry THF (5 mL) was added dropwise (over a period of about 0.2 h) and the new mixture was stirred 0.3 hours. With continued cooling (-5° to -10° C.), saturated aqueous NH4Cl (3 mL) was added and the excess Mg turnings were removed by filtration. Saturated aqueous NH4Cl (10 mL) and ether rinses (of glassware and Mg turnings, 60 mL) were added to the filtrate. After separating the organic layer, the aqueous phase (pH≥8) was acidified (pH 6.5 to 7) with saturated aqueous NH4Cl (15 mL) and 4% H2SO4 (14 mL). The aqueous solution was extracted with ether (5×40 mL) and ether (90 mL) was added to the combined organics. The organic solution was washed with saturated aqueous NaHCO3 (75 mL) and brine (50 mL). After drying (MgSO4) the solution, the solvent was removed, and the residual oil was chromatographed through a circular silica gel plate (4 mm) spun by a Chromatotron (Model 7924T, Harrison Research, 840 Moana Court, Palo Alto, Calif.). Half of the product was eluted with ether/petroleum ether (bp 50°-110° C.) 20:1, 8:1, then 4:1 and then the same solvent system was used to elute the other half. In both separations, the 4:1 ratio was required to elute the title compound. Concentration of the eluent in the desired fractions gave 1.18 g (44%) of the alcohol as a light yellow, viscous oil. TLC analysis (1:4 ether:petroleum ether, bp 50°-110° C.) indicated the compound was essentially pure.
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.92 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Mg
Quantity
0.25 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2 g
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
0.9 g
Type
reactant
Reaction Step Seven
Name
Quantity
5 mL
Type
solvent
Reaction Step Seven
Name
Quantity
3 mL
Type
reactant
Reaction Step Eight
Yield
44%

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